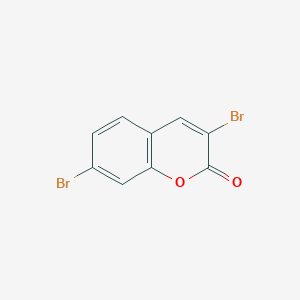

3,7-Dibromo-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4Br2O2 |

|---|---|

Molecular Weight |

303.93 g/mol |

IUPAC Name |

3,7-dibromochromen-2-one |

InChI |

InChI=1S/C9H4Br2O2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H |

InChI Key |

ZZQZOUUIHSKIEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)C(=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 3,7 Dibromo 2h Chromen 2 One

Reactivity of Bromine Substituents on the 2H-Chromen-2-one System

The electronic and steric environment of the bromine atoms at the C3 and C7 positions dictates their reactivity. The C3-Br bond is part of an electron-deficient π-system, making the C3 carbon susceptible to nucleophilic attack. In contrast, the C7-Br bond, while on an aromatic ring that is part of the electron-withdrawing coumarin (B35378) heterocycle, is generally less reactive towards nucleophilic substitution than the C3-Br. However, in palladium-catalyzed reactions, the relative reactivity can be tuned by the choice of catalyst, ligands, and reaction conditions.

3,7-Dibromo-2H-chromen-2-one can react with a range of nucleophiles. Due to the higher activation of the vinylic C3 position, selective mono-substitution can often be achieved under controlled conditions. Stronger conditions or an excess of the nucleophile can lead to di-substitution.

Amines: Primary and secondary amines can displace the bromine atoms to form 3-amino- and 7-aminocoumarin (B16596) derivatives. These reactions typically proceed under thermal conditions, sometimes with base catalysis, to yield enamines at the C3 position and arylamines at the C7 position.

Thiols: Thiolates are potent nucleophiles that can readily displace both vinylic and aryl halides. The reaction with thiols or their corresponding sodium or potassium salts (thiolates) yields thioether-substituted coumarins.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form the corresponding 3-alkoxy and 7-alkoxy coumarins. These ether linkages are valuable for modifying the electronic and photophysical properties of the coumarin core.

Cyanide: The cyanide ion can be introduced, typically using salts like potassium or sodium cyanide, to form cyanocoumarins. The resulting nitrile group is a versatile functional handle for further transformations into carboxylic acids, amines, or other heterocycles.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Position(s) Substituted | Product Structure (Major) | Typical Conditions |

| Morpholine | C3 | 3-(Morpholin-4-yl)-7-bromo-2H-chromen-2-one | EtOH, reflux |

| Ethanethiol | C3 | 3-(Ethylthio)-7-bromo-2H-chromen-2-one | NaH, THF, rt |

| Sodium Methoxide | C3 & C7 | 3,7-Dimethoxy-2H-chromen-2-one | MeOH, reflux, excess NaOMe |

| Potassium Cyanide | C3 | 7-Bromo-2-oxo-2H-chromen-3-carbonitrile | DMSO, 90 °C |

The mechanisms of nucleophilic substitution at the C3 and C7 positions differ due to the nature of the carbon-bromine bond. rsc.org

At the C3 Position (Vinylic Substitution): The substitution at the C3 carbon, a vinylic halide, typically proceeds through an addition-elimination mechanism . The nucleophile attacks the electron-deficient C3 carbon, breaking the C=C double bond and forming a tetrahedral, negatively charged intermediate (a carbanion). This intermediate is stabilized by resonance, with the negative charge delocalized onto the adjacent carbonyl oxygen. In a subsequent step, the aromaticity of the pyrone ring is restored by the elimination of the bromide ion, yielding the substituted product.

At the C7 Position (Aromatic Substitution): Substitution at the C7 carbon follows a nucleophilic aromatic substitution (SNAr) mechanism . chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This pathway also involves two steps: addition and elimination. The nucleophile attacks the C7 carbon, which bears the leaving group, to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing coumarin core. Finally, the bromide ion is expelled, and the aromaticity of the benzene (B151609) ring is restored. For SNAr to occur, the ring must be activated by electron-withdrawing groups, a condition fulfilled by the fused lactone ring in the coumarin system. wikipedia.orgmasterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for the derivatization of this compound. The differential reactivity between the C3-vinylic and C7-aromatic bromide positions can be exploited to achieve regioselective and sequential couplings. jst.go.jp

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a premier method for creating C(sp²)-C(sp²) bonds. researchgate.net This reaction is well-suited for the derivatization of 3,7-dibromocoumarin, allowing for the introduction of various aryl and vinyl groups.

The relative reactivity of the C-Br bonds in palladium catalysis often follows the order: vinylic > aromatic. This selectivity allows for controlled mono-arylation, typically at the C3 position, under milder conditions or with substoichiometric amounts of the boronic acid. Subsequent coupling at the C7 position can be achieved under more forcing conditions (e.g., higher temperature, different ligand) to yield 3,7-diaryl-2H-chromen-2-ones. This stepwise approach enables the synthesis of unsymmetrically disubstituted coumarins.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Position(s) Coupled | Product Name | Catalyst / Base |

| Phenylboronic acid | C3 | 3-Phenyl-7-bromo-2H-chromen-2-one | Pd(PPh₃)₄ / Na₂CO₃ |

| 4-Methoxyphenylboronic acid | C3 & C7 | 3,7-Bis(4-methoxyphenyl)-2H-chromen-2-one | Pd(dppf)Cl₂ / K₃PO₄ |

| Pyridin-3-ylboronic acid | C3 | 7-Bromo-3-(pyridin-3-yl)-2H-chromen-2-one | Pd(PPh₃)₄ / K₂CO₃ |

| (E)-2-Phenylvinylboronic acid | C3 & C7 | 3,7-Bis((E)-2-phenylvinyl)-2H-chromen-2-one | Pd(OAc)₂ / SPhos / K₃PO₄ |

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.org This reaction can be applied to 3,7-dibromocoumarin to synthesize coumarins bearing alkyne functionalities, which are valuable for further chemistry, such as click reactions or as precursors for other functional groups.

Similar to the Suzuki coupling, regioselectivity can often be achieved. The more reactive C3-vinylic bromide is expected to couple preferentially under carefully controlled conditions. This allows for the synthesis of 3-alkynyl-7-bromo-2H-chromen-2-one derivatives. A subsequent Sonogashira coupling with a different alkyne can then be performed at the C7 position to generate unsymmetrical 3,7-dialkynyl coumarins, or the same alkyne can be used under more rigorous conditions to achieve di-substitution directly. organic-chemistry.org

Table 3: Representative Sonogashira Coupling Reactions

| Alkyne | Position(s) Coupled | Product Name | Catalyst / Co-catalyst / Base |

| Phenylacetylene | C3 | 7-Bromo-3-(phenylethynyl)-2H-chromen-2-one | Pd(PPh₃)₂Cl₂ / CuI / TEA |

| Ethynyltrimethylsilane | C3 & C7 | 3,7-Bis((trimethylsilyl)ethynyl)-2H-chromen-2-one | Pd(PPh₃)₄ / CuI / DIPEA |

| 1-Heptyne | C3 | 7-Bromo-3-(hept-1-yn-1-yl)-2H-chromen-2-one | Pd(PPh₃)₂Cl₂ / CuI / TEA |

| Propargyl alcohol | C3 & C7 | 3,7-Bis(3-hydroxyprop-1-yn-1-yl)-2H-chromen-2-one | Pd(PPh₃)₄ / CuI / DIPEA |

Transition Metal-Catalyzed Cross-Coupling Reactions

Heck and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions, such as the Heck and Buchwald-Hartwig aminations, represent powerful tools for the functionalization of this compound. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the brominated positions.

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) species. This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the palladium(0) catalyst. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. libretexts.orgwikipedia.org This transformation is a cornerstone in the synthesis of arylamines. The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to afford the desired arylamine and regenerate the active palladium(0) catalyst. researchgate.netorganic-chemistry.org The choice of phosphine (B1218219) ligands is crucial for the efficiency of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov

| Reaction | Description | Key Intermediates | Catalyst System |

|---|---|---|---|

| Heck Reaction | Forms a C-C bond between an aryl halide and an alkene. | Arylpalladium(II) halide, π-alkene complex | Pd(0) catalyst, phosphine ligands, base |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. | Arylpalladium(II) halide, palladium-amido complex | Pd(0) or Pd(II) precatalyst, phosphine ligands, base |

Formation of Polyfunctionalized 3,7-Dibromochromenone Derivatives

The strategic functionalization of the this compound core allows for the synthesis of a wide range of polyfunctionalized derivatives. The differential reactivity of the bromine atoms can be exploited to introduce various substituents in a controlled manner. For instance, Suzuki-Miyaura coupling reactions with arylboronic acids can be employed to introduce new aryl groups at either the 3- or 7-position. nih.gov Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties. mdpi.com

Furthermore, the bromine atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this often requires harsh reaction conditions. The development of palladium-catalyzed methods has significantly expanded the scope of accessible derivatives. nih.gov These polyfunctionalized coumarins are of interest for their potential applications in materials science and medicinal chemistry.

Transformations Involving the 2H-Chromen-2-one Lactone Ring System

The lactone ring of the coumarin scaffold is also amenable to a variety of chemical transformations, providing another avenue for derivatization.

Modifications of the Carbonyl Group and Ring Opening/Closing Reactions

The carbonyl group of the lactone can undergo reactions typical of esters. For instance, it can be reduced to the corresponding lactol or undergo addition of organometallic reagents. Ring-opening of the lactone can be achieved under basic or acidic conditions, leading to the formation of the corresponding cinnamic acid derivative. researchgate.net This ring-opened form can then be recyclized to form different heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazoline derivatives.

The stability of the lactone ring can be influenced by the substituents on the coumarin core. In some cases, ring-opening can occur spontaneously. For instance, α-bromo-δ-valerolactone, a six-membered lactone, is known to be unstable and can undergo ring-opening polymerization or ring-contraction reactions. nih.gov

Cycloaddition Reactions of Brominated Coumarins

The double bond within the pyrone ring of the coumarin system can participate in cycloaddition reactions, providing a route to more complex, polycyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. masterorganicchemistry.commasterorganicchemistry.com In this reaction, the coumarin can act as a dienophile, reacting with a suitable diene. scispace.comresearchgate.net The stereochemistry of the resulting cycloadduct is governed by the well-established rules of the Diels-Alder reaction. masterorganicchemistry.com

Another important class of cycloaddition reactions is the [3+2] cycloaddition, which involves a three-atom component and a two-atom component. uchicago.edu For example, 3-azidocoumarins can undergo a 1,3-dipolar cycloaddition with alkynes to form triazole-substituted coumarins. researchgate.net These reactions are often catalyzed by copper(I) and are a key example of "click chemistry."

| Reaction Type | Description | Reactants | Product |

|---|---|---|---|

| [4+2] Diels-Alder | Formation of a six-membered ring. | Coumarin (as dienophile) and a diene | Polycyclic adduct |

| [3+2] 1,3-Dipolar Cycloaddition | Formation of a five-membered heterocyclic ring. | Azidocoumarin and an alkyne | Triazole-substituted coumarin |

Chemo- and Regioselective Manipulations of this compound

The presence of two bromine atoms at different positions on the coumarin ring allows for selective chemical manipulations, which is a key aspect of its synthetic utility.

Differential Reactivity of Bromine Atoms Based on Position

The electronic environment of the bromine atoms at the 3- and 7-positions of the coumarin ring is different, leading to differential reactivity. The bromine at the 3-position is attached to a vinylogous ester system, while the bromine at the 7-position is on the benzo-fused portion of the molecule. This difference in electronic character can be exploited to achieve regioselective reactions. nih.govnih.gov

For instance, in palladium-catalyzed cross-coupling reactions, the relative rates of oxidative addition at the C3-Br and C7-Br bonds can be influenced by the choice of catalyst, ligands, and reaction conditions. This allows for the selective functionalization of one position over the other. Generally, the C3-Br bond is more activated towards oxidative addition due to its position on the electron-deficient pyrone ring. This allows for sequential cross-coupling reactions, where the more reactive C3-Br is functionalized first, followed by reaction at the C7-Br position under more forcing conditions. This stepwise approach enables the synthesis of unsymmetrically disubstituted coumarin derivatives with a high degree of control.

Influence of Bromine Substituents on Other Functional Groups

Modulation of Carbonyl Reactivity

The lactone carbonyl group at the C-2 position is electronically connected to the rest of the coumarin system through conjugation. The electron-withdrawing nature of the bromine atoms, particularly the vinyl bromide at C-3, significantly enhances the electrophilicity of the C-2 carbonyl carbon. This increased partial positive charge on the carbon atom makes the lactone ring more susceptible to nucleophilic attack. Consequently, reactions such as hydrolysis or saponification are expected to proceed at a faster rate compared to unsubstituted coumarin. researchgate.netnih.govlibretexts.org The electron withdrawal helps to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate formed during nucleophilic acyl substitution, thereby lowering the activation energy of the reaction. youtube.comhw.ac.uk

Effect on Acidity and Basicity of Appended Groups

The inductive effects of the bromine atoms can significantly alter the acid-base properties of other functional groups attached to the coumarin ring.

Acidic Functional Groups: If a hydroxyl group were present on the aromatic portion of the 3,7-dibromocoumarin scaffold, its acidity would be markedly increased compared to a simple hydroxycoumarin. researchgate.net The electron-withdrawing bromine atoms would help to stabilize the resulting phenoxide ion (the conjugate base) by delocalizing the negative charge, thus lowering the pKa of the hydroxyl group. researchgate.netdrugbank.com

Basic Functional Groups: Conversely, if an amino group were attached to the ring, its basicity would be substantially reduced. chemistrysteps.comquora.com The bromine atoms would pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This effect decreases the stability of the conjugate acid, resulting in a weaker base. nih.govlibretexts.org

Influence on Electrophilic Aromatic Substitution

The coumarin ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the deactivating effect of the lactone ring. The addition of two more deactivating bromine substituents further reduces the electron density of the aromatic ring. masterorganicchemistry.comwikipedia.orglibretexts.org This makes subsequent electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, significantly more challenging. These reactions would require more forcing conditions (e.g., stronger acids, higher temperatures) to proceed, and the substitution pattern would be directed by the existing groups.

Reactivity of C-Br Bonds in Advanced Derivatization

The carbon-bromine bonds themselves represent the most versatile functional groups for the advanced derivatization of the this compound core. The molecule possesses two distinct types of halides: a vinylic bromide at the C-3 position and an aryl bromide at the C-7 position. This structural difference is crucial for its reactivity in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

In many palladium-catalyzed systems, the reactivity of halides follows the order I > Br > Cl, and vinylic halides are often more reactive than aryl halides. nih.govacs.org This differential reactivity could potentially allow for regioselective functionalization of the 3,7-dibromocoumarin scaffold, where the C-3 position could be selectively modified under milder conditions while leaving the C-7 position intact for a subsequent, different coupling reaction. nih.govresearchgate.net

The table below summarizes key palladium-catalyzed cross-coupling reactions applicable to the C-Br positions on this compound, providing a pathway to a diverse array of complex derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester (R-B(OH)₂) | C-C (sp²-sp²) | Pd(PPh₃)₄ / Na₂CO₃ or K₃PO₄ | 3-Aryl-7-bromocoumarin or 3,7-Diarylcoumarin |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-7-bromocoumarin or 3,7-Dialkynylcoumarin |

| Heck Coupling | Alkene (e.g., Styrene) | C-C (sp²-sp²) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 3-Styryl-7-bromocoumarin or 3,7-Distyrylcoumarin |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃ / BINAP / NaOᵗBu | 3-Amino-7-bromocoumarin or 3,7-Diaminocoumarin |

| Stille Coupling | Organostannane (R-SnBu₃) | C-C (sp²-sp²) | Pd(PPh₃)₄ | 3-Aryl/Vinyl-7-bromocoumarin or 3,7-Disubstituted coumarin |

Structural Analysis and Comprehensive Characterization of 3,7 Dibromo 2h Chromen 2 One

Spectroscopic Characterization Techniques

A thorough search did not yield any published studies containing the ¹H NMR, ¹³C NMR, or 2D NMR (such as COSY, HSQC, HMBC) spectra for 3,7-Dibromo-2H-chromen-2-one. This primary data is essential for the definitive assignment of proton and carbon signals and for elucidating the precise molecular structure in solution.

Specific Infrared (IR) and Raman spectroscopic data, including the characteristic vibrational frequencies and the assignment of these bands to specific functional groups and vibrational modes of this compound, are not available in the reviewed scientific literature.

While the theoretical elemental analysis for the molecular formula C₉H₄Br₂O₂ can be calculated, there are no published experimental mass spectrometry data. This includes the mass-to-charge ratio of the molecular ion and, crucially, the fragmentation pattern, which is vital for confirming the structure and understanding the molecule's stability under ionization.

X-ray Crystallography and Solid-State Structural Elucidation

No X-ray crystallographic studies for this compound have been deposited in crystallographic databases or published in scientific journals. Therefore, critical information regarding its solid-state molecular conformation, bond lengths, bond angles, and the planarity of the coumarin (B35378) ring system remains undetermined.

In the absence of a crystal structure, it is impossible to analyze the arrangement of molecules in the crystal lattice. Consequently, there is no information on the intermolecular interactions that govern the solid-state architecture, such as potential C-H···O hydrogen bonds, π-π stacking, or halogen bonding, which are of significant interest in crystal engineering.

Due to the unavailability of this fundamental experimental data, constructing an article with the requested level of scientific detail and accuracy is not feasible. Further research and publication of the characterization of this compound would be required to address the topics outlined.

Computational and Theoretical Investigations of 3,7 Dibromo 2h Chromen 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density. For coumarin (B35378) systems, DFT is routinely used to explore their ground-state properties.

The initial step in a computational study involves geometry optimization, where the molecule's lowest energy conformation is determined. This process would yield precise bond lengths, bond angles, and dihedral angles for 3,7-Dibromo-2H-chromen-2-one. While experimental crystal structure data for closely related compounds exist, specific calculated equilibrium structure parameters for the title compound are not available in the reviewed literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the bromine atoms is expected to influence the energies of these orbitals. However, specific calculated values for the HOMO and LUMO energies and the corresponding energy gap are not documented.

Analysis of the atomic charge distribution provides insight into the polarity of bonds and the reactivity of different sites within a molecule. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative oxygen and bromine atoms would be expected to be regions of negative potential. No specific studies detailing the calculated atomic charges or ESP maps for this compound could be located.

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. There are no published reports containing the calculated vibrational frequencies for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a widely used method for investigating the electronic excited states of molecules, providing information on their absorption and emission properties.

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions, which correspond to the intensity of absorption. This information is crucial for understanding the photophysical behavior of fluorescent molecules like many coumarins. The influence of the two bromine atoms on the excited state properties of the coumarin core in this compound has not been the subject of a specific TD-DFT study found in the literature.

Investigation of Photophysical Behavior, including Non-linear Optical (NLO) Properties

No specific studies detailing the investigation of the photophysical behavior or the non-linear optical (NLO) properties of this compound were identified. Research into the NLO properties of organic molecules is an active field, but specific experimental or theoretical data for this compound, such as hyper-polarizability, two-photon absorption cross-section, or other NLO characteristics, are not present in the available literature.

Molecular Dynamics (MD) Simulations

There is no available research that specifically employs Molecular Dynamics (MD) simulations to study this compound. MD simulations are a powerful tool for understanding molecular behavior over time researchgate.net; however, this technique has not been specifically applied to this compound according to accessible records.

Conformational Dynamics and Stability in Various Chemical Environments

No studies were found that report on the conformational dynamics and stability of this compound in different chemical environments. Such studies would provide insight into the molecule's flexibility, preferred shapes, and structural response to various solvents or conditions, but this information is not available.

Interactions with Organized Media and Macromolecular Structures (e.g., lipid bilayers as chemical models)

Specific research on the interactions of this compound with organized media like lipid bilayers or other macromolecular structures is not documented in the scientific literature. Investigations into how coumarin derivatives interact with biological membranes are crucial for understanding their bioactivity, but data for this particular dibrominated derivative is absent.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Orbital Interactions

No publications were identified that conduct a Natural Bond Orbital (NBO) analysis of this compound. An NBO analysis would elucidate the nature of its chemical bonds, orbital-orbital interactions (such as hyperconjugation), and the distribution of electron density. Without such studies, a detailed, quantitative understanding of the intramolecular and intermolecular orbital interactions that govern its properties remains unavailable.

Advanced Applications of 3,7 Dibromo 2h Chromen 2 One in Materials Science and Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The dibrominated coumarin (B35378) scaffold of 3,7-Dibromo-2H-chromen-2-one serves as a robust platform for the synthesis of diverse and complex molecules. The differential reactivity of the bromine atoms—the one at the 3-position being a vinyl bromide and the one at the 7-position being an aryl bromide—can be exploited for selective, stepwise reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This selective functionalization is a key feature that enables the construction of intricate molecular frameworks.

Construction of Complex Heterocyclic Systems

The reactive bromine substituents on the this compound core make it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. While direct examples for the 3,7-dibromo derivative are not extensively documented in readily available literature, the reactivity of analogous brominated coumarins provides a strong indication of its synthetic potential. For instance, compounds like 3-(2-bromoacetyl)-2H-chromen-2-one and 3-acetyl-6-bromo-2H-chromen-2-one are widely used to synthesize heterocycles such as thiophenes, thiazoles, pyrazoles, pyrans, and pyridines. organic-chemistry.orgmdpi.com

It is well-established that the vinyl bromide at the 3-position can readily undergo palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, which can then be further manipulated to form new heterocyclic rings fused to the coumarin core. Similarly, the aryl bromide at the 7-position can participate in coupling reactions to introduce functionalities that can either be part of a new heterocyclic system or serve to modulate the electronic properties of the final molecule.

Table 1: Potential Heterocyclic Systems Derived from this compound via Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Resulting Heterocycle (Example) |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | 3-Aryl-7-substituted-coumarin |

| Heck Coupling | Alkene | 3-Alkenyl-7-substituted-coumarin |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-7-substituted-coumarin |

These initial products can then undergo subsequent intramolecular cyclization reactions to form more complex, fused heterocyclic systems.

Synthesis of Scaffold-Diverse Libraries of Organic Molecules

The concept of scaffold diversity is crucial in drug discovery and chemical biology for the exploration of new chemical spaces. The ability to selectively and sequentially functionalize the 3- and 7-positions of this compound makes it an excellent starting point for the generation of scaffold-diverse libraries. By employing a combinatorial approach with various coupling partners in palladium-catalyzed reactions, a vast array of derivatives with distinct three-dimensional shapes and electronic properties can be synthesized.

For example, a library could be generated by reacting this compound with a set of different boronic acids in a Suzuki coupling at the more reactive 3-position, followed by a second coupling reaction with another set of reagents at the 7-position. This approach allows for the rapid generation of a large number of unique compounds from a single, readily accessible starting material.

Development of Functional Dyes and Fluorescent Probes

Coumarin derivatives are renowned for their fluorescent properties, and the introduction of bromine atoms provides a handle for the synthesis of novel functional dyes and probes. nih.govresearchgate.net The photophysical properties of the coumarin core are highly sensitive to the nature of the substituents at various positions.

Design and Synthesis of Brominated Coumarin-Based Fluorophores

The synthesis of functional fluorophores from this compound can be achieved by introducing electron-donating or electron-withdrawing groups at the 3- and 7-positions through cross-coupling reactions. This allows for the fine-tuning of the absorption and emission wavelengths, as well as the quantum yield of the resulting dyes. For instance, introducing an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position can lead to a significant red-shift in the fluorescence spectrum due to an intramolecular charge transfer (ICT) mechanism.

Table 2: Predicted Photophysical Properties of 3,7-Disubstituted Coumarins

| Substituent at C-3 (R1) | Substituent at C-7 (R2) | Expected Emission Color |

|---|---|---|

| -H | -N(CH₃)₂ | Blue-Green |

| -CN | -N(CH₃)₂ | Green-Yellow |

| -NO₂ | -N(CH₃)₂ | Orange-Red |

Applications in Chemical Sensing and Imaging Technologies (as chemical tools)

The tailored photophysical properties of fluorophores derived from this compound make them suitable for applications in chemical sensing and bioimaging. By incorporating a specific recognition moiety into the coumarin scaffold, fluorescent probes can be designed to selectively detect various analytes such as metal ions, anions, and biologically relevant small molecules. nih.gov

The sensing mechanism often relies on changes in the fluorescence properties of the coumarin core upon binding of the analyte to the recognition site. These changes can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. The versatility of the 3,7-dibromo-coumarin platform allows for the rational design of probes for a wide range of targets.

Precursors for Polymeric Materials and Conjugated Systems

The presence of two reactive bromine atoms on the this compound molecule opens up the possibility of its use as a monomer in the synthesis of novel polymeric materials and conjugated systems. Through polycondensation reactions, such as palladium-catalyzed cross-coupling polymerizations (e.g., Suzuki or Stille polycondensation), polymers incorporating the coumarin unit into the main chain can be prepared.

These polymers are expected to possess interesting photophysical and electronic properties derived from the coumarin chromophore. The incorporation of the rigid and fluorescent coumarin moiety into a polymer backbone could lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The specific properties of the resulting polymers can be tuned by carefully selecting the comonomers used in the polymerization process. While specific examples of polymers derived from this compound are not prevalent in the literature, the principles of cross-coupling polymerization are well-established for other dibrominated aromatic compounds.

Ligand Precursors in Catalysis

Investigation of Catalytic Reactions Promoted by Dibromochromenone-Derived LigandsConsequently, there are no studies on the catalytic activity of any such ligands.

It is important to note that the field of chemistry is vast and constantly evolving. The lack of current research does not preclude the future possibility of this compound being explored for these applications. However, based on the currently available scientific record, the requested article on its advanced applications in materials science and organic synthesis cannot be generated.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Site-Specific Bromination

While classical bromination methods are effective, future research will likely focus on developing more sustainable, efficient, and highly selective synthetic protocols. The challenge lies in achieving precise control over the position and number of bromine substitutions on the coumarin (B35378) ring, avoiding the formation of isomeric mixtures and reducing the reliance on hazardous reagents.

Key areas for future investigation include:

Catalytic C-H Activation/Bromination: Transition-metal-catalyzed C-H activation offers a powerful and atom-economical approach to direct bromination. Developing catalytic systems (e.g., based on palladium, rhodium, or iridium) that can selectively target the C3 and C7 positions of the coumarin nucleus would represent a significant advancement over stoichiometric methods.

Flow Chemistry for Bromination: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic and rapid reactions like bromination. labcluster.com Future work could establish flow-based protocols that improve the safety, yield, and selectivity of coumarin bromination.

Enzymatic and Bio-inspired Catalysis: Exploring the use of halogenase enzymes or biomimetic catalysts for the site-specific bromination of coumarins is a nascent but promising field. This approach could offer unparalleled selectivity under mild, environmentally benign conditions.

Advanced Reagent Development: Research into novel brominating agents that offer higher selectivity or operate under greener conditions is crucial. This includes the development of solid-supported reagents for easier purification and recyclable brominating systems. A scalable process for selective bromination of a 4-methylcoumarin (B1582148) derivative was developed using N-bromosuccinimide (NBS) with a specific quenching method, highlighting the potential for procedural refinements to achieve high selectivity and yield. researchgate.net

| Methodology | Potential Advantages | Research Focus |

| C-H Activation/Bromination | High atom economy, reduced waste, direct functionalization. | Catalyst design for C3/C7 selectivity, understanding reaction mechanisms. |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. labcluster.com | Reactor design, optimization of flow parameters, integration with in-line analysis. |

| Enzymatic Halogenation | Unmatched site- and stereo-selectivity, green reaction conditions. | Discovery and engineering of suitable halogenase enzymes, substrate scope expansion. |

| Novel Reagents | Improved handling, enhanced selectivity, recyclability. | Development of polymer-supported brominating agents, ionic liquid-based systems. |

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

The two bromine atoms in 3,7-dibromo-2H-chromen-2-one serve as versatile synthetic handles for a wide array of transformations. While their utility in standard cross-coupling reactions is predictable, future research should delve into more complex and undiscovered reactivity patterns.

Future avenues of exploration include:

Site-Selective Functionalization: A primary challenge is the selective functionalization of one bromine atom over the other. The C3-Br bond is adjacent to the carbonyl group, making it more susceptible to certain nucleophilic attacks or oxidative additions than the C7-Br bond. Future work should systematically quantify this reactivity difference and develop robust protocols for selective mono-functionalization.

Cascade Reactions: The dibromo scaffold is an ideal substrate for designing cascade or domino reactions. For instance, a sequence involving an initial Suzuki coupling at C7 followed by an intramolecular Heck reaction or a Buchwald-Hartwig amination could rapidly generate complex polycyclic structures. 3-(Bromoacetyl)coumarins have been shown to be versatile building blocks for preparing polyfunctionalized heterocyclic systems through cascade reactions. nih.govrsc.org

Functional Group Transposition: Research could explore the conversion of the bromine atoms into other functionalities. For example, a facile protocol for the 4-sulfanylation of 3-bromocoumarins proceeds through a thia-Michael addition followed by dehydrobromination, suggesting that similar functional group transpositions could be developed for the 3,7-dibromo analogue. nih.gov

Reductive and Metal-Insertion Chemistry: Investigating the differential reactivity of the C-Br bonds towards reductive conditions or single-electron transfer (SET) processes could unlock novel cyclization and dimerization pathways.

Advanced Computational Modeling for Predictive Synthesis and Rational Design of Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the development of this compound chemistry. By providing insights into electronic structure, reaction mechanisms, and molecular properties, computational modeling can guide synthetic efforts and facilitate the rational design of new molecules. rsc.orgnih.gov

Key computational approaches for future research:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the relative reactivity of the C3-Br and C7-Br bonds, model transition states for various reactions, and calculate the electronic and photophysical properties (e.g., absorption and emission spectra) of novel derivatives. This predictive power can help prioritize synthetic targets.

Molecular Dynamics (MD) Simulations: For derivatives designed to interact with biological targets or function within materials, MD simulations can provide insights into their conformational dynamics, binding modes, and interactions with their environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate structural features of this compound derivatives with their observed activity (e.g., fluorescence quantum yield, biological potency), enabling the predictive design of compounds with optimized properties.

Scaffold-Based Design: Computational methods can be used to analyze the 3,7-dibromochromenone as a core scaffold for building libraries of compounds. nih.govresearchgate.net This involves identifying optimal substitution vectors and predicting the properties of the resulting virtual library before committing to synthesis. nih.gov

| Computational Tool | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism & Property Prediction | Guidance for reaction conditions, prediction of UV-Vis/fluorescence spectra. |

| Molecular Dynamics (MD) | Biomolecular & Material Interactions | Understanding of binding affinities, prediction of material morphology. nih.gov |

| QSAR Modeling | Lead Optimization | Predictive models for biological activity or material performance. |

| Virtual Screening | Library Design | Identification of promising derivatives for synthesis and testing. nih.govresearchgate.net |

Integration of this compound into Multi-component Reactions and Flow Chemistry

The efficiency of modern chemical synthesis relies heavily on strategies that maximize complexity in a minimal number of steps. Multi-component reactions (MCRs) and flow chemistry are two powerful platforms where this compound could be a highly valuable building block. labcluster.comnih.gov

Future research directions include:

Design of Novel MCRs: The dibromo-coumarin can act as a "2+n" component in MCRs. For example, it could react with two different partners in a one-pot, palladium-catalyzed process to rapidly generate highly substituted coumarin derivatives. Novel MCRs have been developed using related 3-(2-bromoacetyl)-2H-chromen-2-one derivatives to produce complex heterocyclic systems. figshare.com

Flow Chemistry for Unstable Intermediates: Many organometallic reactions involving brominated aromatics proceed through thermally unstable intermediates. Flow chemistry allows for the in-situ generation and immediate consumption of such species, often leading to cleaner reactions and higher yields than batch processing. rsc.org This could be particularly useful for lithiation or Grignard formation at one of the C-Br positions.

Automated Synthesis and Optimization: Integrating flow reactors with automated optimization algorithms and real-time analytical tools (like inline IR or NMR spectroscopy) would allow for the rapid screening of reaction conditions and the efficient development of optimized synthetic routes to derivatives of this compound. labcluster.com

Expanding the Repertoire of Materials Science Applications Based on the Dibromochromenone Scaffold

The coumarin core is a well-known fluorophore, and the presence of heavy bromine atoms can enhance properties like intersystem crossing, making derivatives useful in photophysical applications. The two bromine sites also provide handles for polymerization and surface functionalization.

Promising areas for materials science research:

Organic Electronics: The dibromo-scaffold can be used as a monomer for synthesizing conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electronic properties of the resulting polymer can be tuned by selecting appropriate co-monomers for polymerization via Suzuki or Stille coupling.

Fluorescent Sensors: The coumarin fluorescence is often sensitive to the local environment. By selectively functionalizing the C3 or C7 position with receptor units, it is possible to design novel chemosensors for detecting metal ions, anions, or biologically relevant molecules. The introduction of sulfur at the 4-position of 3-bromocoumarins has been shown to be a strategy for creating selective fluorescent probes. nih.gov

Photosensitizers and Photodynamic Therapy (PDT): The heavy-atom effect of bromine can promote the generation of singlet oxygen, a key reactive species in PDT for cancer treatment. Future research could focus on designing and synthesizing water-soluble derivatives of this compound and evaluating their efficacy as photosensitizers.

Functional Dyes and Pigments: The extended conjugation possible through reactions at the bromine sites could lead to the development of novel dyes with unique absorption profiles, high extinction coefficients, and enhanced stability for applications in textiles, coatings, and imaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7-Dibromo-2H-chromen-2-one, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via bromination of 2H-chromen-2-one precursors. Key steps include:

- Electrophilic substitution : Use bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C) to achieve regioselective bromination at positions 3 and 7 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

- Validation : Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase).

- Critical Consideration : Monitor reaction time to avoid over-bromination, as excess Br₂ may lead to side products like tetrabrominated derivatives .

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic techniques?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, focusing on resolving torsional angles and bond distances. For example, Br···Br non-covalent interactions can be analyzed to explain packing patterns .

- Complementary techniques : Pair SCXRD with Hirshfeld surface analysis to visualize intermolecular interactions (e.g., hydrogen bonds, halogen-halogen contacts) .

- Data Interpretation : Compare experimental data with DFT-optimized geometries to validate electronic effects on molecular conformation .

Advanced Research Questions

Q. What strategies mitigate data contradictions in pharmacological studies of this compound derivatives?

- Methodological Answer :

- Systematic literature review : Use PRISMA guidelines to identify bias in existing studies, focusing on inconsistencies in IC₅₀ values or selectivity profiles .

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) and validate results via dose-response curves and positive controls .

- Case Study : In multitarget-directed drug design, discrepancies in acetylcholinesterase inhibition may arise from divergent substituent effects; address this by synthesizing analogs with controlled electronic profiles (e.g., electron-withdrawing vs. donating groups) .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs). Parameterize bromine atoms with accurate van der Waals radii .

- QSAR studies : Develop regression models correlating substituent properties (Hammett σ constants, logP) with bioactivity. Validate models using leave-one-out cross-validation .

- Limitations : Address false positives by integrating molecular dynamics (MD) simulations to assess ligand-protein stability over 100-ns trajectories .

Q. What advanced spectroscopic techniques are critical for characterizing reactive intermediates in this compound synthesis?

- Methodological Answer :

- In situ NMR : Monitor bromination kinetics using ¹H/¹³C NMR at 298 K. For example, track the disappearance of 2H-chromen-2-one protons (δ 6.2–7.8 ppm) .

- Mass spectrometry (HRMS) : Use ESI-TOF to detect transient intermediates (e.g., monobrominated species) with ppm-level mass accuracy .

- Data Integration : Combine spectroscopic data with computational IR predictions (Gaussian 16, B3LYP/6-311++G**) to assign vibrational modes of Br-C bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.